5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, a methoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the chloro and methoxy substituents, and the attachment of the azetidine ring. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with appropriate amines under amide bond-forming conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine derivative reacts with the benzamide intermediate.
Final Assembly: The final compound is obtained by coupling the benzamide intermediate with the pyridazinyl azetidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form simpler amine derivatives.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
4-chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: Another benzamide derivative with different substituents.
Uniqueness
5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Properties
Molecular Formula |
C17H19ClN4O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-4-7-16(20-19-11)22-9-13(10-22)21(2)17(23)14-8-12(18)5-6-15(14)24-3/h4-8,13H,9-10H2,1-3H3 |
InChI Key |
LPGWUZMWNPPSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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